molecular formula C6H12Cl+ B14715679 2,2-Dimethylchlorolan-1-ium CAS No. 21871-23-8

2,2-Dimethylchlorolan-1-ium

Cat. No.: B14715679
CAS No.: 21871-23-8
M. Wt: 119.61 g/mol
InChI Key: CVHNCSOCWOQQCO-UHFFFAOYSA-N
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Description

2,2-Dimethylchlorolan-1-ium is a synthetic organic compound known for its unique chemical properties and reactivity. It is a member of the imidazolium family, which is characterized by a five-membered ring containing two nitrogen atoms. This compound is often used as a precursor in various chemical reactions due to its ability to form stable intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylchlorolan-1-ium typically involves the reaction of 1,3-dimethylimidazolidine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:

    Reactants: 1,3-dimethylimidazolidine and thionyl chloride.

    Conditions: Anhydrous environment, typically at elevated temperatures (around 140°C).

    Procedure: The reactants are mixed and heated, resulting in the formation of this compound and the release of sulfur dioxide and hydrogen chloride gases.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The process involves the same reactants and conditions but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylchlorolan-1-ium undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The compound can be oxidized to form imidazolium salts with different oxidation states.

    Reduction Reactions: It can be reduced to form imidazolidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

    Substitution: The major products are substituted imidazolium salts.

    Oxidation: The products include higher oxidation state imidazolium compounds.

    Reduction: The products are reduced imidazolidine derivatives.

Scientific Research Applications

2,2-Dimethylchlorolan-1-ium has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials, including ionic liquids and polymers.

Mechanism of Action

The mechanism of action of 2,2-Dimethylchlorolan-1-ium involves its ability to form stable intermediates during chemical reactions. The compound’s reactivity is primarily due to the presence of the positively charged nitrogen atoms in the imidazolium ring, which can stabilize transition states and intermediates. This stabilization facilitates various chemical transformations, making it a valuable reagent in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1,3-dimethylimidazolinium chloride
  • 2,2-Difluoro-1,3-dimethylimidazolidine
  • 1,3-Dimethylimidazolium chloride

Uniqueness

2,2-Dimethylchlorolan-1-ium is unique due to its specific substitution pattern and the presence of the chlorine atom, which imparts distinct reactivity compared to other imidazolium compounds. Its ability to participate in a wide range of chemical reactions and form stable intermediates makes it a versatile compound in both research and industrial applications.

Properties

CAS No.

21871-23-8

Molecular Formula

C6H12Cl+

Molecular Weight

119.61 g/mol

IUPAC Name

2,2-dimethyl-chloroniacyclopentane

InChI

InChI=1S/C6H12Cl/c1-6(2)4-3-5-7-6/h3-5H2,1-2H3/q+1

InChI Key

CVHNCSOCWOQQCO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC[Cl+]1)C

Origin of Product

United States

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